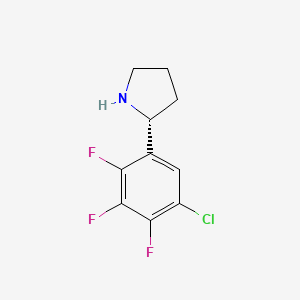
(R)-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of chloro and trifluoromethyl groups on the phenyl ring imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2,3,4-trifluorobenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The aldehyde group of 5-chloro-2,3,4-trifluorobenzaldehyde is reacted with ®-pyrrolidine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of ®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure consistent product quality.
化学反应分析
Types of Reactions
®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
科学研究应用
Chemistry
®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine is used as a building block in organic synthesis
Biology
In biological research, the compound may be used as a ligand in the study of enzyme interactions and receptor binding.
Medicine
The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, ®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The presence of chloro and trifluoromethyl groups on the phenyl ring of ®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties may enhance its potential as a drug candidate or chemical intermediate.
属性
分子式 |
C10H9ClF3N |
|---|---|
分子量 |
235.63 g/mol |
IUPAC 名称 |
(2R)-2-(5-chloro-2,3,4-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9ClF3N/c11-6-4-5(7-2-1-3-15-7)8(12)10(14)9(6)13/h4,7,15H,1-3H2/t7-/m1/s1 |
InChI 键 |
YPFLBOZBLPBVBB-SSDOTTSWSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=CC(=C(C(=C2F)F)F)Cl |
规范 SMILES |
C1CC(NC1)C2=CC(=C(C(=C2F)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


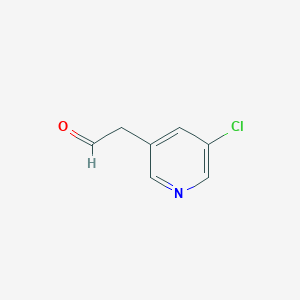
![6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12959561.png)

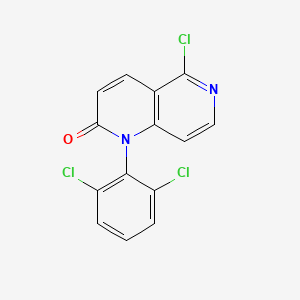
![1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)
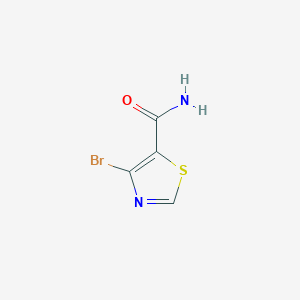
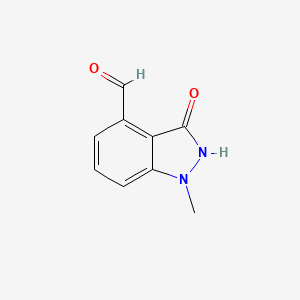
![2-Aminoethanol hemi((Z)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate)](/img/structure/B12959580.png)

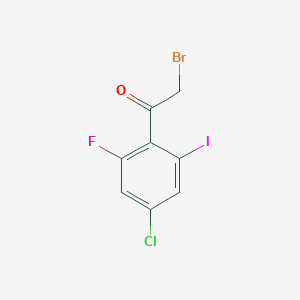
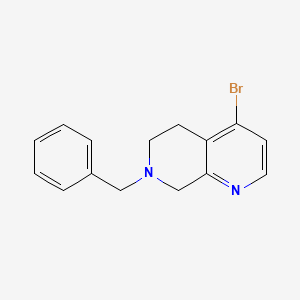
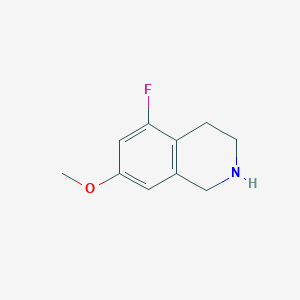
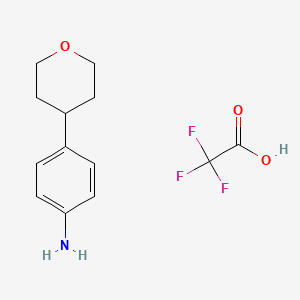
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12959604.png)
